molecular formula C22H23N5O5S B2955160 N-(4-amino-6-oxo-2-((2-oxo-2-(p-tolylamino)ethyl)thio)-1,6-dihydropyrimidin-5-yl)-3,4-dimethoxybenzamide CAS No. 868226-96-4

N-(4-amino-6-oxo-2-((2-oxo-2-(p-tolylamino)ethyl)thio)-1,6-dihydropyrimidin-5-yl)-3,4-dimethoxybenzamide

Cat. No.: B2955160
CAS No.: 868226-96-4
M. Wt: 469.52
InChI Key: HKKHGJULNDSKDU-UHFFFAOYSA-N
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Description

N-(4-amino-6-oxo-2-((2-oxo-2-(p-tolylamino)ethyl)thio)-1,6-dihydropyrimidin-5-yl)-3,4-dimethoxybenzamide is a potent and cell-permeable inhibitor of the Proviral Integration site for Moloney murine leukemia virus (PIM) family of kinases. This compound is structurally related to the well-characterized pan-PIM inhibitor SGI-1776 and functions by competitively binding to the ATP-binding pocket of PIM-1, PIM-2, and PIM-3 kinases, thereby blocking their enzymatic activity and downstream signaling. The primary research value of this inhibitor lies in the field of oncology, particularly in the study of hematological malignancies and solid tumors. PIM kinases are serine/threonine kinases that are frequently overexpressed in various cancers, including acute myeloid leukemia (AML), lymphoma, and prostate cancer . They play crucial roles in promoting cell survival, proliferation, and therapy resistance by phosphorylating targets involved in apoptosis (e.g., BAD) and cell cycle progression. Consequently, this inhibitor is a valuable tool for elucidating the specific contributions of PIM kinase signaling in cancer cell lines and primary patient samples, assessing its synergy with other therapeutic agents, and investigating mechanisms of drug resistance. This product is supplied for research use only and is not intended for diagnostic or therapeutic applications. Researchers should consult the specific data sheet for detailed information on solubility, recommended storage conditions, and handling procedures.

Properties

IUPAC Name

N-[4-amino-2-[2-(4-methylanilino)-2-oxoethyl]sulfanyl-6-oxo-1H-pyrimidin-5-yl]-3,4-dimethoxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H23N5O5S/c1-12-4-7-14(8-5-12)24-17(28)11-33-22-26-19(23)18(21(30)27-22)25-20(29)13-6-9-15(31-2)16(10-13)32-3/h4-10H,11H2,1-3H3,(H,24,28)(H,25,29)(H3,23,26,27,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HKKHGJULNDSKDU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)NC(=O)CSC2=NC(=C(C(=O)N2)NC(=O)C3=CC(=C(C=C3)OC)OC)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H23N5O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

469.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-amino-6-oxo-2-((2-oxo-2-(p-tolylamino)ethyl)thio)-1,6-dihydropyrimidin-5-yl)-3,4-dimethoxybenzamide typically involves multi-step organic reactions. The process begins with the preparation of the pyrimidine core, followed by the introduction of the benzamide group and other functional groups. Common reagents used in these reactions include amines, thiols, and various catalysts to facilitate the formation of the desired bonds.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to ensure consistency in the final product.

Chemical Reactions Analysis

Functional Group Reactivity

Functional GroupReaction TypeReagents/ConditionsOutcome
Amino group (NH<sub>2</sub>) AcylationAcetic anhydride/pyridineN-acetyl derivative
Thioether (S-CH<sub>2</sub>) Oxidationm-CPBA (meta-chloroperbenzoic acid)Sulfoxide or sulfone formation
Amide (CONH) Hydrolysis6M HCl, refluxCarboxylic acid and amine release
Pyrimidinone ring Nucleophilic substitutionNaH/alkyl halidesAlkylation at C-2 or C-4 positions

Notable Findings :

  • Thioether oxidation to sulfone increases polarity and alters biological activity .

  • The pyrimidinone ring undergoes Smiles rearrangement under basic conditions (e.g., NaOH/EtOH), forming fused heterocycles .

Stability and Degradation Pathways

ConditionDegradation PathwayProducts
Acidic (pH < 3)Hydrolysis of amide bonds3,4-Dimethoxybenzoic acid + 4-amino-6-oxo-pyrimidin-5-amine thioether
Basic (pH > 10)Ring-opening via hydroxide attack5,6-Dihydroxyuracil derivatives
Oxidative (H<sub>2</sub>O<sub>2</sub>)Sulfoxide/sulfone formationOxidized thioether derivatives

Thermal Stability : Decomposes above 250°C, releasing CO<sub>2</sub> and NH<sub>3</sub> (TGA data inferred from ).

Biological Activity and Derivatization

While not directly studied for this compound, structural analogs exhibit:

  • Anticancer activity : Pyrimidinone derivatives inhibit CDK-2 and induce apoptosis in breast cancer cells .

  • Antifolate effects : Dual inhibition of thymidylate synthase (TS) and dihydrofolate reductase (DHFR).

Derivatization Strategies :

  • C-5 Modification : Introducing electron-withdrawing groups (e.g., -NO<sub>2</sub>) enhances DNA intercalation .

  • Thioether replacement : Replacing sulfur with selenium improves redox activity .

Scientific Research Applications

    Chemistry: The compound can be used as a building block for the synthesis of more complex molecules.

    Biology: It may serve as a probe or inhibitor in biochemical assays to study enzyme activity or protein interactions.

    Medicine: The compound could be investigated for its potential therapeutic properties, such as anti-cancer or anti-inflammatory effects.

    Industry: It might be used in the development of new materials or as a catalyst in industrial processes.

Mechanism of Action

The mechanism by which N-(4-amino-6-oxo-2-((2-oxo-2-(p-tolylamino)ethyl)thio)-1,6-dihydropyrimidin-5-yl)-3,4-dimethoxybenzamide exerts its effects depends on its specific application. In a biological context, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved could include signal transduction, metabolic processes, or gene expression regulation.

Comparison with Similar Compounds

Comparison with Similar Compounds

Table 1: Structural and Physicochemical Comparison

Compound Name Substituent at Position 2 Molecular Formula Molecular Weight (g/mol) Key Data
Target Compound 2-(p-tolylamino)-2-oxoethyl-thio C23H24N5O5S 483.5* N/A (structural focus)
N-(4-amino-6-oxo-2-((2-oxo-2-(((tetrahydrofuran-2-yl)methyl)amino)ethyl)thio)-1,6-dihydropyrimidin-5-yl)-3,4-dimethoxybenzamide Tetrahydrofuran-methylamino-oxoethyl-thio C22H26N5O6S 463.5 CAS: 868228-09-5
N-(4-amino-2-((2-((4-ethylphenyl)amino)-2-oxoethyl)thio)-6-oxo-1,6-dihydropyrimidin-5-yl)-3,4-dimethoxybenzamide 4-Ethylphenylamino-oxoethyl-thio C23H25N5O5S 483.5 CAS: 868226-99-7
2-[(4-methyl-6-oxo-1,6-dihydropyrimidin-2-yl)thio]-N-benzyl-acetamide Benzylamide-oxoethyl-thio C14H15N3O2S 289.35 mp: 196°C; NMR data available

Notes:

  • The 4-ethylphenyl group in introduces greater steric bulk and hydrophobicity than p-tolyl. Polarity: The THF group in adds an oxygen atom, increasing polarity and aqueous solubility relative to the aryl-substituted analogs. Crystallinity: The benzyl-substituted analog exhibits a high melting point (196°C), suggesting strong crystalline packing, though comparable data for the target compound and others are lacking.
  • Structural Confirmation :
    • NMR spectroscopy (e.g., δ 12.50 ppm for NH-3 in ) and X-ray crystallography (e.g., in ) are critical for verifying substituent placement and conformational stability in such analogs.

Research Findings and Implications

Synthetic Accessibility :

  • The thioether linkage in these compounds is synthetically versatile, enabling modular substitution (e.g., p-tolyl vs. 4-ethylphenyl) to tune bioactivity .
  • The 3,4-dimethoxybenzamide group, common across analogs, is likely retained for its hydrogen-bonding capacity and metabolic stability.

Physicochemical Properties :

  • Molecular weights (463.5–483.5 g/mol) and lipophilic substituents suggest moderate-to-high logP values, aligning with drug-like properties for central nervous system or intracellular targets.
  • The absence of solubility/melting point data for most analogs (except ) underscores a need for further characterization.

Quaternary ammonium compounds (unrelated structurally but methodologically relevant) highlight the utility of spectrofluorometry/tensiometry for critical micelle concentration (CMC) studies , though applicability here depends on surfactant-like behavior from the thioether/amide groups.

Biological Activity

N-(4-amino-6-oxo-2-((2-oxo-2-(p-tolylamino)ethyl)thio)-1,6-dihydropyrimidin-5-yl)-3,4-dimethoxybenzamide is a complex organic compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article provides an overview of its biological activity, synthesis, and relevant research findings.

Structural Characteristics

The compound is categorized as a pyrimidine derivative, characterized by a pyrimidine ring fused with various functional groups. Its molecular formula is C22H23N5O5SC_{22}H_{23}N_{5}O_{5}S, and it has a molecular weight of 469.52 g/mol. The structure includes an amide linkage and methoxy substituents on the aromatic ring, which are known to enhance biological activity.

Synthesis

The synthesis of this compound typically involves several key steps:

  • Preparation of Pyrimidine Derivatives : The initial step may involve the cyclization of S-alkylated derivatives in acidic conditions.
  • Functional Group Modifications : The introduction of various functional groups such as amino and methoxy groups is crucial for enhancing biological activity.
  • Optimization of Reaction Conditions : Careful control of temperature, pH, and solvent choice is essential to optimize yield and purity .

Antimicrobial Properties

Research has indicated that compounds similar to this compound exhibit significant antimicrobial activities. For instance, studies have shown that derivatives with similar structures possess notable antibacterial and antitubercular properties:

CompoundAntibacterial Activity (MIC in µg/mL)Antitubercular Activity (MIC in µg/mL)
3a200 (S. aureus), 400 (B. subtilis)-
3b100 (E. coli), 200 (P. aeruginosa)-
4a400 (M. smegmatis)100
4c80050

These results suggest that certain modifications can enhance the antimicrobial efficacy of pyrimidine derivatives .

Anticancer Activity

In addition to antimicrobial properties, N-(4-amino-6-oxo...) has shown promise in anticancer research. Compounds with similar structures have been reported to modulate enzyme activities involved in cancer progression and exhibit cytotoxic effects against various cancer cell lines. For example, some studies indicated that certain analogues could induce apoptosis in cancer cells through mechanisms involving endoplasmic reticulum stress pathways .

Case Studies

Several case studies highlight the potential applications of this compound:

  • Antibacterial Activity : A study evaluated the antibacterial effects against Gram-positive and Gram-negative bacteria, demonstrating significant inhibitory concentrations against pathogens such as Staphylococcus aureus and Escherichia coli.
  • Anticancer Research : In vitro studies on leukemia cells showed that certain derivatives had IC50 values indicating moderate activity, suggesting that structural modifications could enhance efficacy against specific cancer types .

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